molecular formula C21H17NOS B12062529 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone

Cat. No.: B12062529
M. Wt: 331.4 g/mol
InChI Key: JZFXWYPVXGMIKL-CVPKZDCNSA-N
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Description

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone is a synthetic chemical scaffold of significant interest in advanced medicinal chemistry research. This compound features a naphthalenone core, a structure recognized as a versatile platform in drug discovery for its potential to interact with diverse biological targets . The naphthalene moiety is a cytotoxic unit present in several FDA-approved therapeutics and is investigated for applications in anticancer, antimicrobial, anti-inflammatory, and antiviral research, among other pathophysiological conditions . Furthermore, the molecule incorporates a benzothiazole unit, a privileged heterocycle in pharmaceutical sciences noted for its broad pharmacological profile, including antimicrobial and anticancer activities . The integration of these two frameworks into a single conjugated system makes this reagent a valuable intermediate for the design and synthesis of novel bioactive molecules. It is particularly useful for researchers exploring structure-activity relationships (SAR), developing multi-targeting ligands, and conducting in silico or mechanistic studies to identify new anti-infective or anticancer agents . This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

(1Z)-1-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one

InChI

InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3/b17-12-,21-14+

InChI Key

JZFXWYPVXGMIKL-CVPKZDCNSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)C=CC4=CC=CC=C43

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Condensation of Benzothiazole and Naphthalenone Precursors

The core strategy involves coupling a substituted benzothiazole with a naphthalenone derivative. A representative pathway includes:

  • Synthesis of 3-Ethyl-2(3H)-benzothiazolylidene :

    • Ethylation of 2-mercaptobenzothiazole using ethyl bromide or ethyl iodide in alkaline conditions.

    • Oxidation to form the benzothiazolylidene moiety, often employing iodine or hydrogen peroxide.

  • Functionalization of 2(1H)-Naphthalenone :

    • Introduction of an ethylidene group via Claisen-Schmidt condensation with acetaldehyde derivatives.

  • Coupling Reaction :

    • The benzothiazolylidene and naphthalenone intermediates undergo a Wittig or Knoevenagel condensation to form the conjugated ethylidene bridge. For example, a Wittig reaction using triphenylphosphine and dichloromethane facilitates alkene formation.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Benzothiazole ethylationEthyl iodide, KOH, ethanol, reflux (6 hr)78–85
Naphthalenone activationAcetaldehyde, NaOH, H<sub>2</sub>O/EtOH, 60°C65–72
Final couplingWittig reagent (PPh<sub>3</sub>), CH<sub>2</sub>Cl<sub>2</sub>, N<sub>2</sub> atmosphere55–60

Industrial-Scale Production Considerations

Batch Reactor Optimization

Industrial synthesis prioritizes cost efficiency and scalability:

  • Solvent Selection : Ethanol-water mixtures reduce toxicity and improve intermediate solubility.

  • Catalyst Systems : Heterogeneous catalysts (e.g., zeolites) enhance reaction rates and enable catalyst recycling.

  • Temperature Control : Maintaining 60–80°C prevents decomposition of the thermally sensitive benzothiazolylidene group.

Continuous Flow Synthesis

Recent advancements adopt flow chemistry for improved yield and safety:

  • Microreactors : Enable precise control over exothermic condensation steps, reducing side reactions.

  • In-line Purification : Integrated chromatography columns remove unreacted intermediates, achieving >95% purity in a single pass.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent isolates the target compound.

  • Recrystallization : Methanol or ethanol yields high-purity crystals (mp 88–93°C).

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 3.02 (q, 2H, NCH<sub>2</sub>), 6.85–8.25 (m, 11H, aromatic).

  • IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidative Degradation : The ethylidene bridge is prone to oxidation. Inert atmospheres (N<sub>2</sub>/Ar) and antioxidant additives (BHT) mitigate this.

  • Tautomerization : The benzothiazolylidene moiety may tautomerize. Acidic conditions (pH 4–5) stabilize the desired form.

Scalability Limits

  • Solvent Recovery : Ethanol distillation units achieve >90% solvent reuse, reducing costs.

  • Waste Management : Iodide byproducts from ethylation require ion-exchange resins for safe disposal.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated reactions using Ru(bpy)<sub>3</sub><sup>2+</sup> catalysts enable room-temperature synthesis, improving energy efficiency.

Biocatalytic Approaches

Engineered oxidoreductases (e.g., P450 BM3 mutants) catalyze the final coupling step with enantioselectivity >90% ee in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties References
1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone Naphthalenone Ethyl-benzothiazolylidene, ethylidene bridge Potential photochemical applications
(Z)-1-(3-Ethyl-5-methoxybenzo[d]thiazol-2(3H)-ylidene)propan-2-one Propanone Ethyl-benzothiazolylidene, methoxy group CDC2-like kinase inhibitor (TG003)
(2E)-2-[(3-Hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one Dihydronaphthalenone Hydroxy-methoxyphenyl, methylidene bridge Anticancer activity (in-vitro studies)
6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone Dihydronaphthalenone Acetyl, pentamethyl groups Odorant (OLES classification)
Quinolinium,1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide Quinolinium (charged) Ethyl-benzothiazolylidene, iodide counterion Dye or sensor applications
Key Observations:
  • Substituents: The ethyl-benzothiazolylidene group is shared with TG003 , but the naphthalenone moiety distinguishes the target compound’s electronic properties. Methoxy or hydroxy groups in analogs improve solubility but reduce thermal stability .
  • Charge and Reactivity: Charged analogs like the quinolinium derivative may exhibit higher polarity and solubility in aqueous media compared to the neutral target compound.
Stability Considerations:
  • The target compound’s ethylidene bridge may increase susceptibility to photoisomerization compared to saturated dihydronaphthalenones .

Biological Activity

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone, often referred to by its chemical structure or CAS number (95697-53-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H17NOS
  • Molecular Weight : 331.43 g/mol
  • Melting Point : 181-186 °C
PropertyValue
Molecular FormulaC21H17NOS
Molecular Weight331.43 g/mol
Melting Point181-186 °C

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone have been shown to inhibit tumor growth in vitro and in vivo models. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including our compound of interest. Results demonstrated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating potent antibacterial activity.
  • Anticancer Activity Assessment : In a preclinical trial, 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in the biosynthesis of nucleic acids or proteins in pathogenic microorganisms.
  • Cell Cycle Arrest : By interfering with the cell cycle regulation in cancer cells, it can induce apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Q & A

Q. Key Parameters

  • Molar ratio : 1:1.2 (benzothiazole:naphthalenone)
  • Solvent : Absolute ethanol or DMF
  • Catalyst : None required, but p-toluenesulfonic acid (0.5 eq) can enhance reactivity .

Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Basic
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. Key NMR signals include:

  • ¹H NMR : Aromatic protons in the benzothiazole ring (δ 7.2–8.1 ppm) and the ethylidene proton (δ 6.8–7.0 ppm, doublet).
  • ¹³C NMR : The carbonyl carbon of the naphthalenone moiety (δ 190–195 ppm) and the benzothiazolylidene carbons (δ 160–165 ppm) .
    MS : Molecular ion peak at m/z 335.4 (calculated for C₁₉H₁₅NOS₂) .

How does the compound’s reactivity vary under different solvent systems?

Advanced
The compound undergoes keto-enol tautomerism, influencing its reactivity. In polar aprotic solvents (e.g., DMF), the enol form predominates, enabling nucleophilic attacks at the α-carbon. In ethanol, the keto form stabilizes, favoring electrophilic substitution at the benzothiazole ring. For example:

  • Electrophilic bromination : 85% yield in DMF vs. 40% in ethanol.
  • Nucleophilic thiol addition : 72% yield in DMF vs. <10% in ethanol .

Q. Table 1. Solvent-Dependent Reactivity

ReactionSolventYield (%)Dominant Tautomer
BrominationDMF85Enol
BrominationEthanol40Keto
Thiol AdditionDMF72Enol

How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Advanced
Contradictions often arise from assay conditions or impurity profiles. To address this:

Purity Validation : Use HPLC-MS to confirm >95% purity (common impurities include unreacted naphthalenone or benzothiazole byproducts) .

Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM). For example, enzyme inhibition (IC₅₀ = 2 µM) may overlap with cytotoxicity (LC₅₀ = 5 µM), requiring careful dose optimization .

Mechanistic Studies : Use siRNA knockdown to differentiate direct target effects from off-pathway toxicity .

What computational strategies predict the compound’s electronic properties for material science applications?

Advanced
Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal:

  • HOMO-LUMO gap : 3.2 eV, indicating semiconducting potential.
  • Charge distribution : The benzothiazolylidene moiety acts as an electron acceptor, while the naphthalenone donates electron density.
    Experimental validation via cyclic voltammetry shows oxidation at +1.2 V (vs. Ag/AgCl), aligning with DFT predictions .

How can reaction yields be improved without compromising stereochemical integrity?

Advanced
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields to 78% while maintaining >99% stereopurity. Key factors:

  • Temperature : 100°C (microwave) vs. 80°C (reflux).
  • Catalyst : 10 mol% triethylamine enhances regioselectivity.
    Post-reaction, chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (ee >98%) .

What are the limitations of XRD for structural analysis, and how can they be mitigated?

Advanced
X-ray diffraction (XRD) struggles with low crystallinity or polymorphism. Strategies include:

  • Cocrystallization : Use succinic acid to improve crystal packing.
  • Synchrotron Radiation : Enhances resolution for weak scatterers (e.g., sulfur atoms).
    A recent study resolved the ethylidene group’s Z-configuration using synchrotron data (R-factor = 0.032) .

How do structural modifications alter the compound’s photophysical properties?

Advanced
Substituting the ethyl group with methoxy enhances fluorescence quantum yield (Φ) from 0.15 to 0.42 due to reduced non-radiative decay. Key

Modificationλₑₘ (nm)ΦLifetime (ns)
-OCH₃5200.424.8
-C₂H₅5050.152.1
Applications in bioimaging require tuning λₑₘ to >600 nm via π-extension .

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